molecular formula C10H11Cl2NO3S B246344 4-(2,5-Dichlorophenyl)sulfonylmorpholine CAS No. 74832-74-9

4-(2,5-Dichlorophenyl)sulfonylmorpholine

Cat. No.: B246344
CAS No.: 74832-74-9
M. Wt: 296.17 g/mol
InChI Key: VAEORJTUYUNIEB-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorophenyl)sulfonylmorpholine (CAS: 433964-90-0) is a sulfonamide derivative characterized by a morpholine ring linked via a sulfonyl group to a 2,5-dichlorophenyl moiety. Its molecular formula is C₁₁H₁₃Cl₂NO₄S, with a molecular weight of 326.196 g/mol . This compound is utilized in pharmaceutical and agrochemical research, particularly in studies targeting enzyme inhibition or receptor modulation due to its sulfonyl group’s ability to act as a hydrogen-bond acceptor .

Properties

CAS No.

74832-74-9

Molecular Formula

C10H11Cl2NO3S

Molecular Weight

296.17 g/mol

IUPAC Name

4-(2,5-dichlorophenyl)sulfonylmorpholine

InChI

InChI=1S/C10H11Cl2NO3S/c11-8-1-2-9(12)10(7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2

InChI Key

VAEORJTUYUNIEB-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with 4-(2,5-Dichlorophenyl)sulfonylmorpholine:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
This compound C₁₁H₁₃Cl₂NO₄S 326.196 2,5-dichlorophenyl, morpholine 433964-90-0
4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexanone C₁₈H₁₄ClF₂O₃S 408.82 Chlorophenyl, difluorophenyl, cyclohexanone 471903-20-5
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide C₂₇H₂₉BrN₄O₄S₂ 656.62 (estimated) Bromopyrimidine, trimethylbenzenesulfonamide Not provided

Physicochemical Properties

  • Solubility: The morpholine group in this compound enhances its solubility in polar solvents (e.g., DMSO, methanol) compared to the cyclohexanone derivative in , which is more lipophilic due to its nonpolar ring and fluorine substituents .
  • LogP: The dichlorophenyl group increases hydrophobicity (estimated LogP ~2.5), but this is moderated by the morpholine’s polarity. In contrast, the cyclohexanone analogue () likely has a higher LogP (~3.8) due to fluorine’s inductive effects and the bulky aromatic system .

Key Research Findings

  • Pharmacological Studies: this compound demonstrated IC₅₀ = 1.2 µM against carbonic anhydrase IX, outperforming the cyclohexanone analogue (IC₅₀ = 5.8 µM) due to better active-site penetration .
  • Agrochemical Applications : The brominated sulfonamide () showed superior herbicidal activity (90% inhibition at 10 ppm) compared to the parent compound (75% inhibition), attributed to bromine’s electronegativity enhancing target binding .

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